molecular formula C19H22ClNO2S B4961930 4-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE

4-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE

Cat. No.: B4961930
M. Wt: 363.9 g/mol
InChI Key: XCVGULVJETXOIG-UHFFFAOYSA-N
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Description

4-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE is a chemical compound with the molecular formula C19H22ClNO2S and a molecular weight of 363.90148 g/mol . This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methanesulfonyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-benzyl-1-[(4-chlorophenyl)methylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c20-19-8-6-18(7-9-19)15-24(22,23)21-12-10-17(11-13-21)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVGULVJETXOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE typically involves the reaction of piperidine with benzyl chloride and 4-chlorobenzyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from impurities .

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-BENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE
  • 4-BENZYL-1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE
  • 4-BENZYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE

Uniqueness

4-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

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